molecular formula C4H4BrClN2 B2889114 3-Bromo-5-chloro-1-methyl-1H-pyrazole CAS No. 1785538-05-7

3-Bromo-5-chloro-1-methyl-1H-pyrazole

Cat. No.: B2889114
CAS No.: 1785538-05-7
M. Wt: 195.44
InChI Key: ZHRZVUUIAZZQRD-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine, chlorine, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole typically involves the reaction of 3,5-dichloro-1-methyl-1H-pyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrazoles, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

3-Bromo-5-chloro-1-methyl-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-1-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents on the pyrazole ring. This combination can enhance its reactivity and binding properties, making it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

3-bromo-5-chloro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2/c1-8-4(6)2-3(5)7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRZVUUIAZZQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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